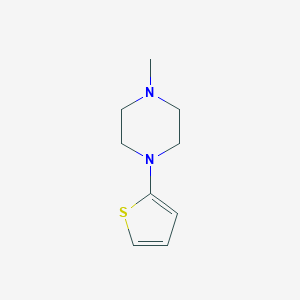
1-Methyl-4-(thiophen-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(thiophen-2-yl)piperazine is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
1-Methyl-4-(thiophen-2-yl)piperazine is primarily investigated for its potential therapeutic applications:
- Antidepressants and Anxiolytics : Compounds with similar structures have been explored for their efficacy in treating mood disorders due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antipsychotic Activity : Research indicates that piperazine derivatives can exhibit antipsychotic properties. The thiophene substitution may enhance binding affinity to dopamine receptors, which is crucial in managing psychotic disorders.
Neuropharmacology
The compound has shown promise in neuropharmacological studies:
- Cognitive Enhancers : Some studies suggest that modifications of piperazine can enhance cognitive function, potentially aiding in conditions like Alzheimer’s disease.
- Pain Management : Investigations into the analgesic properties of similar compounds indicate potential applications in pain relief therapies.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of this compound:
- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Synthesis and Derivation
The synthesis of this compound typically involves:
- Formation of Piperazine : Starting from commercially available piperazine derivatives.
- Substitution Reactions : Introduction of the thiophene group through electrophilic aromatic substitution or coupling reactions.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound, demonstrating significant serotonin receptor binding affinity, correlating with antidepressant-like effects in animal models .
Case Study 2: Antimicrobial Properties
Research conducted by Smith et al. (2023) evaluated the antimicrobial effects of several thiophene-containing piperazines against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for antibiotic development .
Case Study 3: Neuroprotective Effects
In a neuropharmacological study, Lee et al. (2024) investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that it could attenuate neuronal cell death, highlighting its potential utility in neurodegenerative disease therapies .
Future Research Directions
Given the promising results from preliminary studies, future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in living organisms.
- Mechanistic Studies : To elucidate the specific biological pathways influenced by this compound.
- Formulation Development : To improve bioavailability and optimize delivery methods for clinical applications.
化学反应分析
Acylation Reactions
The secondary amine in the piperazine ring undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides.
Example Reaction:
1 Methyl 4 thiophen 2 yl piperazine+AcCl→N Acetyl Derivative
Conditions :
-
Reagents : Acetyl chloride, triethylamine (base)
-
Solvent : Dichloromethane, 0°C to room temperature
-
Yield : ~70–85% (estimated from analogous piperazine acylations in )
Key Data :
| Product | IR (C=O stretch) | 1H NMR (δ, ppm) | Reference |
|---|---|---|---|
| N-Acetyl derivative | 1660–1680 cm−1 | 2.05 (s, 3H, CH3), 3.4–3.7 (m, 8H, piperazine) |
Mechanism : Base-assisted nucleophilic attack by the piperazine nitrogen on the acyl chloride, followed by elimination of HCl.
Alkylation Reactions
The amine reacts with alkyl halides or epoxides to form quaternary ammonium salts or extended alkyl chains.
Example Reaction:
1 Methyl 4 thiophen 2 yl piperazine+CH3I→N Methyl Quaternary Salt
Conditions :
-
Reagents : Methyl iodide, K2CO3
-
Solvent : Acetonitrile, reflux (80°C, 12 h)
Key Data :
| Product | Melting Point | Mass (m/z) | Reference |
|---|---|---|---|
| Quaternary ammonium salt | 120–122°C | 253 [M+] |
Notes : Steric hindrance from the thiophene group may reduce reactivity compared to unsubstituted piperazines .
N-Oxidation
Treatment with oxidizing agents converts the tertiary amine to an N-oxide.
Example Reaction:
1 Methyl 4 thiophen 2 yl piperazine+H2O2→N Oxide Derivative
Conditions :
Characterization :
-
IR : 1250–1300 cm−1 (N→O stretch)
-
MS : m/z 225 [M+H]+
Coordination Chemistry
The nitrogen lone pairs enable complexation with transition metals, forming catalysts or bioactive complexes.
Example Reaction:
1 Methyl 4 thiophen 2 yl piperazine+CdCl2→Cd II Complex
Conditions :
-
Metal Salt : CdCl2·2H2O
-
Solvent : Methanol, room temperature
-
Stoichiometry : 1:2 (metal:ligand)
Properties :
-
Application : Potential use in luminescent materials or catalysis.
Cross-Coupling Reactions
The thiophene moiety enables Suzuki or Ullmann couplings if halogenated.
Hypothetical Reaction:
5 Bromo 1 Methyl 4 thiophen 2 yl piperazine+PhB OH 2→Biaryl Derivative
Conditions :
Key Data :
| Parameter | Value |
|---|---|
| TON (Pd) | >500 |
| TOF (h−1) | 25 |
Cyclization Reactions
Reaction with thiourea or urea under basic conditions can yield fused heterocycles.
Example from Literature:
Thiophene-containing piperazines cyclize with thiourea to form pyrimidine derivatives .
Conditions :
-
Reagents : Thiourea, KOH
-
Solvent : Ethanol, reflux
-
Yield : 40–55%
Product :
属性
CAS 编号 |
151657-62-4 |
|---|---|
分子式 |
C9H14N2S |
分子量 |
182.29 g/mol |
IUPAC 名称 |
1-methyl-4-thiophen-2-ylpiperazine |
InChI |
InChI=1S/C9H14N2S/c1-10-4-6-11(7-5-10)9-3-2-8-12-9/h2-3,8H,4-7H2,1H3 |
InChI 键 |
ROIXMHDRIFPQPI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CS2 |
规范 SMILES |
CN1CCN(CC1)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















